4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a piperazine ring, which is often found in pharmaceuticals, and a pyrazolo[1,5-a]pyrazine moiety, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The piperazine ring could be formed through a reaction of a diamine with a dicarbonyl compound. The pyrazolo[1,5-a]pyrazine moiety could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The compound contains several aromatic rings, which likely contribute to its overall stability. The presence of nitrogen atoms in the piperazine and pyrazolo[1,5-a]pyrazine rings could potentially allow for hydrogen bonding interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its overall size, the presence of polar functional groups, and the distribution of charge across the molecule would all play a role .Mechanism of Action
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-2-1-3-19(14-17)27-10-12-28(13-11-27)22-21-15-20(26-29(21)9-8-25-22)16-4-6-18(24)7-5-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVOUTZAPPLUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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